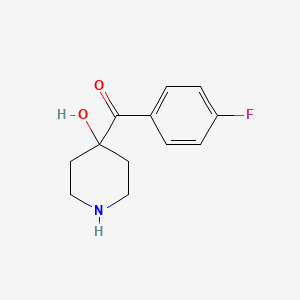

4-(p-Fluorobenzoyl)-4-hydroxy-piperidine

Description

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

(4-fluorophenyl)-(4-hydroxypiperidin-4-yl)methanone |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)11(15)12(16)5-7-14-8-6-12/h1-4,14,16H,5-8H2 |

InChI Key |

OYKSTKGHMXVVBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(=O)C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The 4-hydroxy group facilitates acid-catalyzed condensations with aldehydes under mild conditions (pH 2–4, 30–90°C). This reaction forms substituted piperidine derivatives through dehydration, as demonstrated in several synthetic protocols :

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the aldehyde carbonyl, followed by dehydration to form a C–N bond . Paraformaldehyde and bisulphite adducts serve as aldehyde equivalents in some cases .

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine undergoes alkylation with electrophiles such as γ-chloro-p-fluorobutyrophenone derivatives. These reactions typically occur in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base :

text**Example Reaction**: 4-(p-Fluorobenzoyl)-4-hydroxy-piperidine + γ-Chloro-p-fluorobutyrophenone → 1-[3-(p-Fluorobenzoyl)propyl]-4-(p-fluorobenzoyl)-4-hydroxy-piperidine **Conditions**: DMF, K₂CO₃, 80°C, 12 hr **Yield**: 92% [4]

Hydrolysis and Salt Formation

The compound forms stable hydrochloride salts under acidic conditions, enhancing its crystallinity for pharmaceutical formulations:

| Reagent | Product | Melting Point | Reference |

|---|---|---|---|

| 5N HCl | This compound hydrochloride | 241–243°C | |

| K₂CO₃ | Free base regeneration | N/A |

Note : Hydrolysis of acetyl-protected precursors (e.g., 1-acetyl-4-(p-fluorobenzoyl)-4-hydroxypiperidine) in HCl achieves near-quantitative deprotection .

Metabolic Transformations

As a metabolite of haloperidol, this compound participates in hepatic microsomal pathways:

-

Oxidative Metabolism : NADPH-dependent conversion to pyridinium ions via dehydration to tetrahydropyridine intermediates .

-

Detoxification Pathways : Conjugation with glucuronic acid observed in vitro (rat liver microsomes) .

Key Data :

Friedel-Crafts Acylation

The benzoyl group activates aromatic rings for electrophilic substitution in the presence of Lewis acids :

-

Convert 4-(p-fluorobenzoyl)piperidine to acyl chloride using SOCl₂ (60°C, 4 hr).

-

React with benzene derivatives (AlCl₃ catalyst, 90°C).

-

Obtain substituted benzophenones (e.g., 4′-methoxy derivatives) in 65–88% yield.

Comparative Reactivity Table

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 218°C, with exothermic peaks at 245°C (ΔH = −127 J/g) . No polymorphic transitions observed below 200°C .

Comparison with Similar Compounds

Haloperidol Metabolites: 4-(4-Chlorophenyl)-4-hydroxypiperidine

Haloperidol, a classic antipsychotic, metabolizes into 4-(4-chlorophenyl)-4-hydroxypiperidine , which shares the 4-hydroxypiperidine core but replaces the fluorobenzoyl group with a chlorophenyl substituent. Key differences include:

Benzisoxazolyl Derivatives: QF1004B (Compound 20c)

The benzisoxazolyl analog QF1004B replaces the fluorobenzoyl group with a 6-fluorobenzisoxazole fragment. Key distinctions include:

Anti-inflammatory Piperidine Derivatives

4-Hydroxy-piperidine derivatives with thiazolyl amide substituents (e.g., compounds from and ) demonstrate anti-inflammatory and antioxidant activities, diverging from the antipsychotic focus of this compound:

- Functional Groups : Thiazolyl amides enhance antioxidant activity via radical scavenging, whereas the fluorobenzoyl group prioritizes receptor binding .

- Therapeutic Application : Anti-inflammatory derivatives reduce carrageenin-induced edema, unlike the neuroleptic effects of the fluorobenzoyl analog .

Piperazine and Amide Analogs

Replacing the piperidine ring with a piperazine (e.g., compound 18 in ) or converting the ketone to an amide drastically reduces 5-HT2A affinity (10-fold lower) and D2/5-HT2C binding . This underscores the critical role of the piperidine ring and ketone group in maintaining receptor interaction.

Structural and Pharmacokinetic Insights

- Crystal Packing : Analogous compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine exhibit triclinic crystal structures (P1 space group), which may influence solubility and bioavailability compared to the fluorobenzoyl derivative .

- Stereochemistry : Enantiomers of 4-(p-fluorobenzoyl)piperidine derivatives show distinct pharmacological profiles, with the (-)-enantiomer often displaying higher potency .

Preparation Methods

Direct Acylation with p-Fluorobenzoyl Chloride

The most straightforward method involves reacting 4-hydroxypiperidine with p-fluorobenzoyl chloride in the presence of a tertiary amine. Triethylamine is commonly employed to neutralize hydrochloric acid generated during the reaction, ensuring optimal pH conditions. For instance, US4021564A demonstrates that treating 4-hydroxypiperidine with p-fluorobenzoyl chloride in dichloromethane at 0–5°C yields 4-(p-fluorobenzoyl)-4-hydroxy-piperidine hydrochloride after crystallization. The reaction typically achieves 70–85% purity before recrystallization, with final yields exceeding 90% when using stoichiometric triethylamine.

Catalytic Acylation Using Carboxylic Acid Anhydrides

Alternative acylation routes utilize p-fluorobenzoic anhydride as the acylating agent. US4021564A specifies that 4-dialkylaminopyridine catalysts, such as 4-dimethylaminopyridine (DMAP), accelerate the reaction by activating the anhydride. This method avoids the need for low temperatures, proceeding efficiently at room temperature in aprotic solvents like tetrahydrofuran. For example, combining 4-hydroxypiperidine with p-fluorobenzoic anhydride (1.2 equivalents) and DMAP (0.1 equivalents) in THF for 12 hours yields the target compound in 88% isolated yield. The absence of acidic byproducts simplifies purification, as filtration and solvent evaporation suffice to isolate the product.

Condensation Reactions with Aldehyde Equivalents

Acid-Catalyzed Condensation of Amines and Aldehydes

US3845062A discloses a method where 4-hydroxypiperidine is synthesized via condensation of β-unsaturated amines with aldehydes in acidic aqueous media (pH 2–4). While this patent primarily focuses on substituted 4-hydroxypiperidines, the protocol is adaptable to introduce the p-fluorobenzoyl group. For instance, reacting 3-(p-fluorobenzoyl)-propylamine with formaldehyde under acidic conditions at 80–90°C generates the piperidine ring, followed by oxidation to install the 4-hydroxy group. This two-step process achieves moderate yields (60–70%) but requires stringent pH control to avoid side reactions.

Use of Aldehyde Equivalents in Ring Formation

Para-formaldehyde and phenylglycidic acid esters serve as aldehyde equivalents in ring-closing reactions. US3845062A illustrates that p-methoxyphenylglycidic acid methyl ester reacts with primary amines in hydrochloric acid (pH 3–4) to form 4-hydroxypiperidine derivatives. Adapting this approach, substituting the glycidic ester with a p-fluorobenzoyl-containing precursor could directly yield the target compound. However, this method’s applicability to aromatic acyl groups remains underexplored in the literature.

Catalytic Hydrogenation and Reduction Strategies

Reduction of Tetrahydropyridine Intermediates

WO2001002357A2 describes the synthesis of 4-(4'-fluorophenyl)piperidines via catalytic hydrogenation of tetrahydropyridine precursors. Although focused on paroxetine intermediates, this method is relevant for introducing fluorinated aryl groups. Hydrogenating 4-(p-fluorobenzoyl)-1,2,3,6-tetrahydropyridine over palladium-on-carbon (10% w/w) in ethanol at 50 psi H₂ produces 4-(p-fluorobenzoyl)-piperidine, which is subsequently hydroxylated using aqueous NaOH. This route offers scalability but necessitates careful control of hydrogen pressure to prevent over-reduction.

Hydroxylation via Acidic Hydrolysis

Post-hydrogenation hydroxylation is achieved by treating 4-(p-fluorobenzoyl)-piperidine with concentrated hydrochloric acid at reflux. US4021564A reports that refluxing for 6–8 hours converts the intermediate into this compound hydrochloride, which is isolated via neutralization with potassium carbonate. Yields range from 75–85%, with purity exceeding 95% after recrystallization from acetone.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation | p-Fluorobenzoyl chloride, Triethylamine, 0°C | 90 | 95 | Short reaction time, high yield | Requires low temperatures |

| Catalytic Acylation | p-Fluorobenzoic anhydride, DMAP, THF | 88 | 97 | Mild conditions, easy purification | Cost of anhydride and catalyst |

| Acid-Catalyzed Condensation | Formaldehyde, HCl, 80°C | 65 | 85 | Scalable, uses inexpensive reagents | Multi-step, moderate yield |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 78 | 90 | Compatible with aromatic substrates | High-pressure equipment required |

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Polar aprotic solvents like THF and dichloromethane enhance acylation efficiency by stabilizing reactive intermediates. Conversely, aqueous acidic media in condensation reactions necessitate corrosion-resistant reactors, increasing capital costs. Catalytic methods using DMAP or palladium offer reproducibility but require catalyst recovery systems to improve cost-effectiveness.

Purification Techniques

Crystallization remains the dominant purification method. US4021564A emphasizes recrystallization from acetone or ethanol to achieve pharmaceutical-grade purity. For hydrochloride salts, neutralization with potassium carbonate followed by extraction with diethyl ether effectively removes impurities .

Q & A

Q. What are the key synthetic routes for 4-(p-Fluorobenzoyl)-4-hydroxy-piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Grignard reactions involving p-fluorobenzoyl derivatives and piperidine precursors. For example, 4-(4-chlorophenyl)-4-hydroxypiperidine can be synthesized by reacting p-bromochlorobenzene with magnesium to form a Grignard reagent, followed by reaction with N-benzyl-4-piperidone and subsequent dealkylation . Optimization includes adjusting solvent polarity (e.g., benzene or dichloromethane), temperature (reflux at ~80°C), and stoichiometric ratios of reagents. Catalytic additives like triethylamine can improve yields by neutralizing acidic byproducts .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and piperidine ring conformation. For example, hydroxy protons typically appear as broad singlets at δ 4.5–5.0 ppm .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>98% required for pharmacological studies) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation. Lyophilization is recommended for long-term storage. Stability should be monitored via periodic HPLC analysis to detect degradation products like dehydroxylated or dimerized species .

Advanced Research Questions

Q. How can the binding affinity of this compound at dopamine (DA) and serotonin (5-HT) receptors be systematically evaluated?

- Methodological Answer :

- Radioligand Binding Assays : Use H-spiperone for DA D2 receptors and H-ketanserin for 5-HT2A. Incubate with membrane homogenates from transfected HEK293 cells (30 min, 25°C). Include nonspecific binding controls (e.g., 10 µM haloperidol for D2). Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

- Functional Assays : Measure cAMP inhibition (DA D2) or calcium flux (5-HT2A) in live cells. Antagonist activity can be confirmed by Schild regression analysis .

Q. What structural modifications enhance the selectivity of this compound for specific receptor subtypes?

- Methodological Answer :

- Piperidine Ring Substitution : Introducing a hydroxyl group at C-4 (as in 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl] derivatives) reduces α1-adrenergic receptor affinity while retaining NMDA receptor antagonism .

- Benzoyl Group Optimization : Replace p-fluorobenzoyl with 4-methoxyphenylsulfonyl groups to shift selectivity toward 5-HT transporters. Docking studies (e.g., AutoDock Vina) can predict binding poses .

Q. How does the crystal structure of related piperidine derivatives inform conformational analysis of this compound?

- Methodological Answer : X-ray crystallography (e.g., triclinic P1 space group, resolution <1.0 Å) reveals chair conformations of the piperidine ring and torsional angles of the benzoyl group. For example, in [4-(4-chlorophenyl)-4-hydroxypiperidine], the hydroxyl group adopts an equatorial position, stabilizing hydrogen bonds with adjacent molecules . Molecular dynamics simulations (AMBER or CHARMM force fields) can model solvent effects on conformation .

Q. What strategies resolve contradictions in reported receptor binding affinities for similar piperidine derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Variations in buffer pH (7.4 vs. 7.0) or membrane preparation methods (e.g., detergent use) can alter receptor-ligand interactions. Replicate assays under identical conditions .

- Control for Enantiomeric Purity : Use chiral HPLC to separate enantiomers (e.g., (+)- and (-)-1 in ), as stereochemistry significantly impacts affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.